5-甲基-1-苯基-1H-1,2,4-三唑-3-羧酸

描述

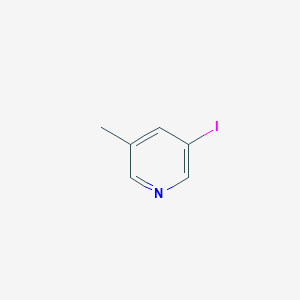

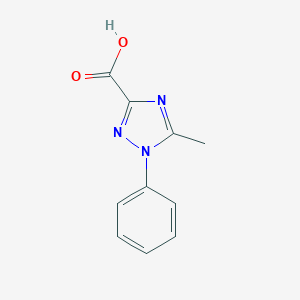

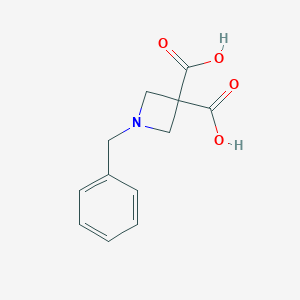

The compound “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a type of triazole derivative. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .

Synthesis Analysis

The synthesis of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” can be achieved from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . For instance, the title compound was synthesized from azido-benzene and ethyl acetyl-acetate .

Molecular Structure Analysis

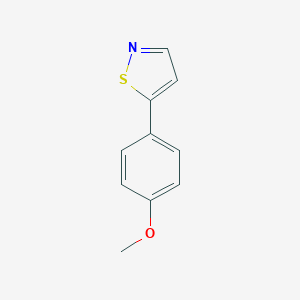

The molecular structure of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is characterized by a triazole ring attached to a carboxylic acid group and a phenyl group. The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .

Chemical Reactions Analysis

Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, can undergo various chemical reactions. For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .

科学研究应用

Medicine

In the medical field, triazole derivatives like 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid are known for their pharmacological potentials. They are part of a class of drugs that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Agriculture

Triazole compounds are utilized in agriculture for their role in plant growth regulation and protection. They can act as fungicides, herbicides, and insecticides, contributing to crop yield improvement and disease management .

Material Science

In material science, triazoles are valuable due to their ability to form polymers and coordination compounds. These materials have applications in creating smart materials, coatings, and as components in electronic devices .

Environmental Science

Environmental science benefits from triazoles through their use in environmental monitoring and remediation. They can be part of sensors that detect pollutants or be involved in processes that help in the breakdown of hazardous substances .

Analytical Chemistry

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration and as a reference compound in various chemical analyses .

Biochemistry

In biochemistry, triazole derivatives are used to study enzyme reactions and biological pathways. They can act as inhibitors or activators in enzymatic assays, helping to elucidate the biochemical mechanisms of life processes .

Pharmacology

Triazole derivatives are extensively studied in pharmacology for drug development. They are key components in the synthesis of a variety of therapeutic agents, including antiviral drugs like Ribavirin and antifungal medications such as fluconazole .

Proteomics

In proteomics, triazoles can be used as tagging agents to study protein expression and interaction. They help in the identification and quantification of proteins, which is crucial for understanding cellular functions and disease mechanisms .

作用机制

The mechanism of action of triazole derivatives is often related to their ability to bind in the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been proved as treatment for HIV-1 by inhibiting the polymerase activity of reverse transcriptase .

未来方向

Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications.

属性

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBATPBRNKFEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622220 | |

| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016-57-5 | |

| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)